molecular formula C9H9BrO B13583201 2-(2-Bromo-5-methylphenyl)acetaldehyde

2-(2-Bromo-5-methylphenyl)acetaldehyde

Cat. No.: B13583201
M. Wt: 213.07 g/mol
InChI Key: GLEGVZATIFLJCY-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO. It is characterized by the presence of a bromo group and a methyl group attached to a phenyl ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenyl)acetaldehyde typically involves the bromination of 5-methylbenzaldehyde followed by further chemical modifications. One common method includes the use of bromine in the presence of a catalyst to introduce the bromo group at the desired position on the phenyl ring. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective bromination of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bromo group can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(2-bromo-5-methylphenyl)acetaldehyde

InChI

InChI=1S/C9H9BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3

InChI Key

GLEGVZATIFLJCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)CC=O

Origin of Product

United States

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